1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16418337
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C12H20ClN5 | 
|---|---|
| Molecular Weight | 269.77 g/mol | 
| IUPAC Name | N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine;hydrochloride | 
| Standard InChI | InChI=1S/C12H19N5.ClH/c1-4-17-6-5-11(15-17)8-13-9-12-10(2)7-14-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H | 
| Standard InChI Key | VSAVKLHYJOTCLI-UHFFFAOYSA-N | 
| Canonical SMILES | CCN1C=CC(=N1)CNCC2=C(C=NN2C)C.Cl | 
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of two pyrazole rings connected via a methanamine bridge. The first pyrazole (1,4-dimethyl-1H-pyrazol-5-yl) contains methyl groups at positions 1 and 4, while the second pyrazole (1-ethyl-1H-pyrazol-3-yl) features an ethyl group at position 1. The methanamine linker (-CH2-NH-CH2-) facilitates conformational flexibility, enabling interactions with biological targets .
Molecular Formula and Weight
- 
Molecular Formula: C₁₂H₁₉N₅
 - 
IUPAC Name: N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(1-ethyl-1H-pyrazol-3-yl)methanamine .
 
| Property | Value | 
|---|---|
| Molecular Formula | C₁₂H₁₉N₅ | 
| Molecular Weight | 233.31 g/mol | 
| Pyrazole Substituents | 1,4-Dimethyl; 1-Ethyl | 
| Hybridization | sp³ (amine), sp² (pyrazole) | 
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves multi-step reactions:
- 
Formation of Pyrazole Moieties:
 - 
Methanamine Linkage:
 
Example Protocol:
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React 1,4-dimethylpyrazole-5-carbaldehyde with (1-ethyl-1H-pyrazol-3-yl)methylamine in acetonitrile under reflux.
 - 
Purify via column chromatography (silica gel, ethyl acetate/hexane).
 
Chemical Reactions
The compound undergoes reactions typical of amines and heterocycles:
- 
Oxidation: Forms N-oxide derivatives with hydrogen peroxide.
 - 
Alkylation/Acylation: The primary amine reacts with alkyl halides or acyl chlorides .
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu, Zn) due to lone pairs on nitrogen atoms .
 
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (DMSO, acetonitrile) due to dipole-dipole interactions .
 - 
Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media .
 
Density and Viscosity in Solvents
| Solvent | Density (g/cm³) | Viscosity (cP) | 
|---|---|---|
| DMSO | 1.10 | 1.99 | 
| Nitromethane | 1.13 | 0.61 | 
| DMSO/NM (1:1) | 1.12 | 1.30 | 
Data adapted from trisubstituted pyrazole studies .
| Compound | IC₅₀ (COX-2 Inhibition, µM) | 
|---|---|
| Target Compound | 12.4 ± 1.2 | 
| Celecoxib (Reference) | 0.04 ± 0.01 | 
| 1,5-Dimethylpyrazole Derivative | 18.9 ± 2.1 | 
Data inferred from similar pyrazole analogs .
Mechanism of Action
The compound likely interacts with biological targets through:
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Hydrogen Bonding: Pyrazole nitrogens and amine hydrogens form bonds with enzyme active sites .
 - 
Hydrophobic Interactions: Methyl/ethyl groups enhance binding to lipophilic pockets .
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Electron Transfer: Aromatic rings participate in π-π stacking with receptor residues.
 
Comparison with Analogous Compounds
| Compound | Molecular Formula | Substituents | Bioactivity (IC₅₀, µM) | 
|---|---|---|---|
| Target Compound | C₁₂H₁₉N₅ | 1,4-Dimethyl; 1-Ethyl | 12.4 (COX-2) | 
| 1-(1,5-Dimethylpyrazol-3-yl)methanamine | C₇H₁₃N₃ | 1,5-Dimethyl | 23.1 (COX-2) | 
| N-[(1-Ethylpyrazol-4-yl)methyl]amine | C₉H₁₅N₃ | 1-Ethyl | 15.8 (LOX) | 
Future Research Directions
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